molecular formula C16H14Cl2N4O2S B2718150 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034225-37-9

2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2718150
CAS No.: 2034225-37-9
M. Wt: 397.27
InChI Key: IPQSYOPYFLZSMM-UHFFFAOYSA-N
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Description

2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core linked to a pyridine-methyl-pyrazole heteroaromatic system. This specific structure classifies it as a valuable chemical probe for biochemical research. Compounds incorporating the pyrazole heterocycle are recognized as pharmacologically important active scaffolds and are found in a wide spectrum of therapeutic agents due to their diverse biological activities . Similarly, the benzenesulfonamide group is a privileged motif in medicinal chemistry, often associated with enzyme inhibition and receptor modulation. The integration of these features makes this compound a promising candidate for investigating novel biological targets and pathways in early-stage drug discovery. Researchers can utilize this molecule to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor ligands. Its structural framework suggests potential for application in high-throughput screening assays and as a starting point for the design of more potent and selective bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dichloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c1-22-10-13(9-20-22)12-5-11(6-19-8-12)7-21-25(23,24)16-14(17)3-2-4-15(16)18/h2-6,8-10,21H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQSYOPYFLZSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : The compound can be reduced to remove chlorine atoms.

  • Substitution: : The pyridine and pyrazole rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Formation of dechlorinated products.

  • Substitution: : Formation of various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

Chemical Formula and Structure

  • IUPAC Name: 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
  • Molecular Formula: C16H14Cl2N4O2S
  • Molecular Weight: 396.27 g/mol
  • CAS Number: 2034310-36-4

The compound features multiple functional groups, including chloro, methyl, pyrazolyl, and sulfonamide moieties, which contribute to its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing sulfonamide structures can induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing novel sulfonamide derivatives demonstrated that structural modifications significantly enhanced cytotoxic activities against human cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell growth, with promising results indicating their potential as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationship of similar compounds. By modifying specific functional groups, researchers were able to correlate chemical structure variations with biological efficacy. This approach provided insights into optimizing compounds for improved therapeutic outcomes .

Mechanism of Action

The mechanism by which 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound and its analogs exhibit distinct substitution patterns that influence their physicochemical and biological properties:

Compound Pyridine Substituent Sulfonamide Substituent Key Functional Groups
Target Compound 5-(1-Methyl-1H-pyrazol-4-yl) (Pyridin-3-yl)methyl Chlorine (2,6-positions), methyl-pyrazole
Compound 59 6-(Piperazin-1-yl) 1,3,5-Trimethyl-1H-pyrazol-4-yl Chlorine (2,6-positions), piperazine

Key Differences:

  • Pyridine Substituents: The target compound features a methyl-pyrazole group at the pyridine’s 5-position, whereas Compound 59 has a piperazine group at the 6-position.
  • Sulfonamide Linkage: The target compound’s sulfonamide is linked via a methylene bridge to the pyridine’s 3-position, whereas Compound 59’s pyridine is directly attached to the benzene ring. This difference likely affects conformational flexibility and target binding.

Biological Activity

2,6-Dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, identified by its CAS number 2034225-37-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N4O2SC_{16}H_{14}Cl_{2}N_{4}O_{2}S with a molecular weight of 397.3 g/mol. The structure features a benzenesulfonamide moiety linked to a pyridine and a pyrazole ring, which are known for their diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar sulfonamide derivatives. For instance, compounds with a pyrazole scaffold have shown significant activity against various cancer cell lines. The presence of the 1-methyl-1H-pyrazole moiety in this compound suggests potential interactions with cellular targets involved in cancer progression.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-75.2Apoptosis induction
Compound BHeLa3.8Cell cycle arrest
This compoundA549TBDTBD

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is likely that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer and cardiovascular functions.

Case Studies

Several studies have examined the biological activities of related compounds:

  • Study on Pyrazole Derivatives : Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory and anticancer properties through COX inhibition and apoptosis pathways .
  • Cardiovascular Impact : A study assessing the effects of various sulfonamides on isolated rat hearts indicated potential for modulation of coronary resistance and perfusion pressure through calcium channel interactions .

Q & A

How can researchers design an optimal synthetic pathway for 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

Basic Research Question
Methodological Answer:
A robust synthetic route requires a combination of retrosynthetic analysis and iterative optimization. Begin with modular assembly of the pyrazole-pyridine core via Suzuki-Miyaura coupling (pyridinyl boronic esters with 1-methylpyrazole derivatives), followed by reductive amination for benzenesulfonamide attachment. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and minimize side products like N-alkylation byproducts . Characterization via 1H^1H-NMR and LC-MS at each step ensures intermediate purity. For example, in analogous sulfonamide syntheses, yields improved from 45% to 78% by adjusting Pd(OAc)2_2 catalyst loading and reaction time .

What computational methods are effective for predicting the reactivity and stability of this compound in aqueous environments?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model hydrolysis susceptibility of the sulfonamide group and pyrazole-pyridine scaffold. Solvation free energy (ΔGsolv_{solv}) and frontier molecular orbital (FMO) analysis predict nucleophilic attack sites. For instance, studies on similar chlorinated sulfonamides revealed that electron-withdrawing substituents (e.g., 2,6-dichloro) stabilize the sulfonamide bond against hydrolysis at pH 7.4 . Molecular dynamics (MD) simulations further assess aggregation behavior in aqueous media, critical for pharmacokinetic profiling.

How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. For this compound, prepare high-quality crystals via slow evaporation in DMSO/EtOH (1:3). Resolve potential ambiguities (e.g., pyrazole-pyridine torsion angles) using Hirshfeld surface analysis and residual density maps. In analogous structures, SHELX refinement reduced R1_1 values from 0.12 to 0.05 by iteratively adjusting anisotropic displacement parameters . Pair crystallographic data with 13C^{13}C-NMR to validate stereoelectronic effects on chemical shifts.

How should researchers address contradictory data between computational predictions and experimental results in reactivity studies?

Advanced Research Question
Methodological Answer:
Systematic validation is key. For example, if DFT predicts a low-energy transition state for sulfonamide hydrolysis, but experimental LC-MS shows stability, reconcile discrepancies by:

Re-examining solvent effects in simulations (explicit vs. implicit solvation models).

Testing for catalytic impurities (e.g., trace metals) that accelerate degradation.

Employing microkinetic modeling to account for unobserved intermediates.
A case study on chlorinated benzenesulfonamides found that implicit solvation overestimated hydrolysis rates by 30% compared to explicit water models . Cross-validate with in situ IR spectroscopy to detect transient intermediates.

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question
Methodological Answer:
Use orthogonal techniques:

  • Liquid-liquid extraction : Separate polar byproducts (e.g., unreacted amines) using ethyl acetate/water (pH 4–5).
  • Flash chromatography : Optimize mobile phase (hexane:EtOAc gradient) based on TLC Rf_f values. For sulfonamides, silica gel modified with 5% triethylamine improves resolution by reducing tailing.
  • Recrystallization : Use DCM/hexane (1:5) to isolate high-purity crystals (≥98% by HPLC). In similar systems, this reduced diastereomeric impurities from 12% to <1% .

How can researchers evaluate the compound’s interaction with biological targets using structural analogs?

Advanced Research Question
Methodological Answer:
Leverage structure-activity relationship (SAR) studies:

Synthesize analogs with systematic substitutions (e.g., pyrazole → imidazole, sulfonamide → carbamate).

Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX).

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity.
For example, replacing 1-methylpyrazole with 1-ethylpyrazole in a related sulfonamide increased IC50_{50} by 3-fold due to steric hindrance . Cross-reference with X-ray co-crystallography to confirm binding poses.

What advanced techniques are available for analyzing non-covalent interactions in the solid state?

Advanced Research Question
Methodological Answer:
Use SCXRD-derived Hirshfeld surfaces and energy frameworks (CrystalExplorer) to map π-π stacking, hydrogen bonding, and halogen interactions. For this compound, the 2,6-dichloro substituents likely form Cl···Cl contacts (3.4–3.6 Å), stabilizing the lattice. Pair with Raman spectroscopy to detect weak interactions (e.g., C–H···O) unresolved by XRD. In a 2021 study, energy framework analysis explained the higher melting point (mp = 210°C) of a dichlorinated analog compared to mono-chloro derivatives .

How can researchers design a stability-indicating assay for this compound under accelerated degradation conditions?

Advanced Research Question
Methodological Answer:
Adopt ICH Q1A guidelines:

Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr), UV light (200–400 nm), and 40°C/75% RH.

HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/ACN gradient. Track degradation products (e.g., hydrolyzed sulfonamide at m/z 320.985).

Validation : Ensure linearity (R2^2 > 0.999) and LOD < 0.1%. In a 2019 study, a similar assay resolved five degradation products with baseline separation .

What statistical methods are appropriate for optimizing reaction yields in high-throughput screening?

Basic Research Question
Methodological Answer:
Apply response surface methodology (RSM) with a central composite design (CCD). Variables include temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3). Analyze via ANOVA to identify significant factors (p < 0.05). For a related Suzuki coupling, RSM increased yield from 52% to 89% by optimizing X1_1 = 80°C and X2_2 = 5 mol% Pd . Validate with a confirmation run (n = 3) to ensure reproducibility.

How can researchers resolve discrepancies between theoretical and experimental LogP values?

Advanced Research Question
Methodological Answer:
Theoretical LogP (e.g., XLogP3) often underestimates hydrophobic interactions. Calibrate using shake-flask experiments:

Partition between n-octanol and PBS (pH 7.4).

Quantify via UV-Vis at λmax_{max} (e.g., 254 nm for aromatic systems).

Correct for ionization using the Henderson-Hasselbalch equation.
For this compound, experimental LogP = 3.5 vs. XLogP3 = 2.8 due to underestimated π-π stacking in n-octanol . Cross-check with chromatographic methods (e.g., reverse-phase HPLC retention time correlation).

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